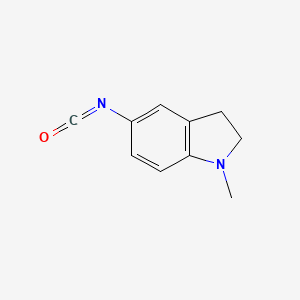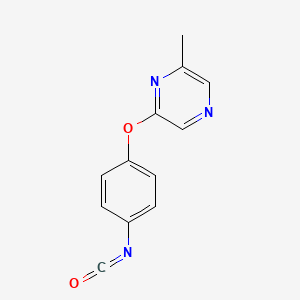
TRIDECYLORTHOFORMATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecylorthoformate: is an organic compound with the molecular formula C31H64O3 . It is a member of the orthoformate family, which are esters of orthoacids. This compound is characterized by its three alkoxy groups attached to a central carbon atom. This compound is primarily used in organic synthesis and has various applications in different fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: Tridecylorthoformate can be synthesized through the reaction of tridecanol with orthoformic acid or its derivatives. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Reactants: Tridecanol and orthoformic acid.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Product Isolation: The product is isolated through distillation or extraction techniques.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Tridecylorthoformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound hydrolyzes to form tridecanol and formic acid.
Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different orthoformates.
Reduction: this compound can be reduced to tridecanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Water, acid catalyst (e.g., sulfuric acid), temperature range of 50°C to 70°C.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 60°C to 80°C.
Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., ether), temperature range of 0°C to 25°C.
Major Products Formed:
Hydrolysis: Tridecanol and formic acid.
Transesterification: Different orthoformates depending on the alcohol used.
Reduction: Tridecanol.
科学的研究の応用
Tridecylorthoformate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: this compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.
Industrial Applications: this compound is used as a solvent and intermediate in the production of various industrial chemicals.
作用機序
The mechanism of action of tridecylorthoformate involves its ability to act as a nucleophile or electrophile in chemical reactions. The central carbon atom, attached to three alkoxy groups, can undergo nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Triethyl orthoformate: Similar structure but with ethyl groups instead of tridecyl groups.
Trimethyl orthoformate: Similar structure but with methyl groups instead of tridecyl groups.
Triisopropyl orthoformate: Similar structure but with isopropyl groups instead of tridecyl groups.
Uniqueness: Tridecylorthoformate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are required, such as in the synthesis of certain polymers and resins.
特性
CAS番号 |
24904-11-8 |
|---|---|
分子式 |
C31H64O3 |
分子量 |
484.8 g/mol |
IUPAC名 |
1-(didecoxymethoxy)decane |
InChI |
InChI=1S/C31H64O3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
InChIキー |
CNSJQNJSRMMTIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCOC(OCCCCCCCCCC)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Ethylisoxazol-5-yl)methyl]methylamine](/img/structure/B1614365.png)

![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)



![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1614374.png)







